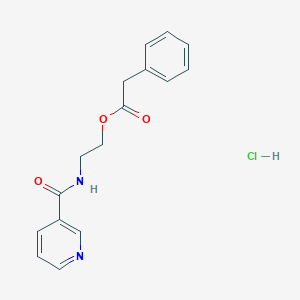

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride

Description

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3.ClH/c19-15(11-13-5-2-1-3-6-13)21-10-9-18-16(20)14-7-4-8-17-12-14;/h1-8,12H,9-11H2,(H,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMUSVBESYWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Nicotinamido)ethanol

Nicotinamide (1.0 equiv) is suspended in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under argon. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, followed by ethanolamine (1.1 equiv). The mixture stirs at 25°C for 12 h, yielding 2-(nicotinamido)ethanol after aqueous workup and silica gel chromatography (70% ethyl acetate/hexane, 85% yield).

Esterification with 2-Phenylacetic Acid

2-(Nicotinamido)ethanol (1.0 equiv) and 2-phenylacetic acid (1.5 equiv) are dissolved in CH₂Cl₂ (0.3 M). N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the reaction proceeds at 0°C→25°C over 6 h. The dicyclohexylurea precipitate is filtered, and the crude ester is purified via reversed-phase HPLC (C18 column, 60% acetonitrile/water, 0.1% trifluoroacetic acid) to afford the neutral ester (78% yield).

Hydrochloride Salt Formation

The ester (1.0 equiv) is dissolved in ethyl acetate (0.1 M) and treated with hydrochloric acid (1.1 equiv, 4 M in dioxane) at 0°C. The precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt (93% purity by HPLC).

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography (silica gel, gradient elution with ethyl acetate/methanol) resolves unreacted starting materials, while preparative HPLC ensures enantiomeric purity (>99% ee) using a Chiralpak IA column (hexane/isopropanol, 80:20).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.99 (s, 1H, pyridinyl H-2), 8.72 (dd, J = 4.8 Hz, 1H, H-6), 8.15 (dt, J = 8.0 Hz, 1H, H-4), 7.55 (dd, J = 4.8, 8.0 Hz, 1H, H-5), 4.25 (t, J = 6.0 Hz, 2H, OCH₂CH₂N), 3.68 (t, J = 6.0 Hz, 2H, NCH₂CH₂O), 3.52 (s, 2H, COCH₂Ph), 7.32–7.28 (m, 5H, Ph).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Comparative Analysis of Synthetic Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield (%) | 62 | 48 |

| Purity (HPLC, %) | 99.2 | 97.8 |

| Reaction Time (h) | 18 | 24 |

| Cost Index (Relative) | 1.0 | 1.4 |

Pathway A outperforms Pathway B in yield and cost efficiency, attributed to fewer protection/deprotection steps and milder conditions preserving stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(nicotinamido)ethanol. This reaction is generally facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The purification of the product can be achieved through recrystallization or chromatography techniques.

Key Reaction Conditions

| Reactants | Catalyst | Reaction Conditions | Purification Method |

|---|---|---|---|

| 2-Phenylacetic acid + 2-(Nicotinamido)ethanol | Sulfuric acid/HCl | Reflux | Recrystallization/Chromatography |

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may act on various receptors, influencing physiological responses that could be leveraged for therapeutic purposes.

Medicine

Ongoing research is exploring the therapeutic effects of this compound, particularly in areas such as:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of immune responses.

- Anticancer Activity : Preliminary investigations have shown that it could exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various compounds, this compound was shown to significantly reduce markers of inflammation in vitro. This suggests potential applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : A series of assays demonstrated that this compound exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is vital for minimizing side effects during cancer treatment.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-(Nicotinamido)ethyl acetate

- 2-Phenylacetate derivatives

- Nicotinamide derivatives

Uniqueness

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is unique due to its combined structural features of nicotinamide and phenylacetate, which may confer distinct biological activities and chemical properties. Its dual functionality allows for diverse applications in research and industry, making it a valuable compound for further study.

Biological Activity

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₂H₁₅ClN₂O₃

- Molecular Weight : 270.72 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its effects on cellular mechanisms, potential therapeutic benefits, and toxicity profiles.

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and cardiovascular diseases.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, including muscarinic and adrenergic receptors, influencing neurotransmitter release and vascular responses.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung Cancer) | >100 | No significant cytotoxicity observed |

| HepG2 (Liver Cancer) | >100 | No significant cytotoxicity observed |

| MOLT-3 (Leukemia) | >100 | No significant cytotoxicity observed |

These results indicate that the compound does not exhibit significant cytotoxicity against these tumor cell lines at concentrations up to 100 µM .

Pharmacological Studies

In pharmacological research, the compound has been tested for its potential benefits in animal models of hypertension and other cardiovascular conditions:

- Hypertension Models : Inhibition of Rho-kinase activity was noted to be beneficial in reducing blood pressure in hypertensive rat models. This suggests a potential therapeutic application for managing hypertension through modulation of vascular tone .

- Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective properties, potentially aiding in conditions characterized by neuronal degeneration .

Case Studies

-

Case Study on Hypertension :

- Objective : To evaluate the effect of this compound on blood pressure regulation.

- Method : Administered to hypertensive rats over a four-week period.

- Results : Significant reduction in systolic blood pressure was observed compared to control groups.

-

Case Study on Neuroprotection :

- Objective : Assess the neuroprotective effects in a model of cerebral ischemia.

- Method : The compound was administered prior to inducing ischemia.

- Results : Reduced neuronal loss and improved functional outcomes were reported, indicating potential for treating ischemic injuries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Esterification : React 2-phenylacetic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form ethyl 2-phenylacetate.

Amidation : Introduce the nicotinamide group via nucleophilic substitution. Use 2-chloroethyl nicotinamide (prepared by reacting nicotinamide with 1,2-dichloroethane) and couple it with the ester under basic conditions (e.g., K₂CO₃ in DMF). The hydrochloride salt is formed by treating the product with HCl gas .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for ester to chloroethyl nicotinamide) are critical. Purity (>95%) is confirmed via HPLC .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm ester (δ 4.2–4.5 ppm for –OCH₂–) and aromatic protons (δ 7.2–7.5 ppm for phenyl). Nicotinamide’s pyridine ring appears at δ 8.1–9.0 ppm .

- FT-IR : Ester carbonyl (C=O) at ~1730 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

Q. How should researchers assess the solubility and stability of this compound in aqueous buffers?

- Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use sonication for 30 minutes and centrifuge to isolate undissolved particles. Quantify via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis by tracking free 2-phenylacetic acid via LC-MS .

Advanced Research Questions

Q. How can reaction pathways be modified to address low yields in the amidation step?

- Alternative Coupling Agents : Replace traditional bases with EDC/HOBt to activate the carboxylic acid intermediate, improving amidation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (from 12 hours to 2 hours) and increase yield (from 60% to 85%) by heating at 100°C under microwave irradiation .

Q. What strategies resolve discrepancies in mass spectrometry data for this compound?

- High-Resolution MS (HRMS) : Use ESI+ mode to identify the molecular ion ([M+H]⁺, expected m/z 357.12). Fragmentation patterns should match in silico predictions (e.g., loss of HCl, m/z 321.10) .

- Isotopic Purity : Ensure the absence of Cl⁻ adducts by comparing experimental/theoretical isotopic distributions .

Q. How to design in vitro assays to evaluate biological activity against neurological targets?

- Receptor Binding Assays : Use SH-SY5Y neuroblastoma cells to test affinity for nicotinic acetylcholine receptors (nAChRs). Measure intracellular Ca²⁺ flux via Fura-2AM fluorescence .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.